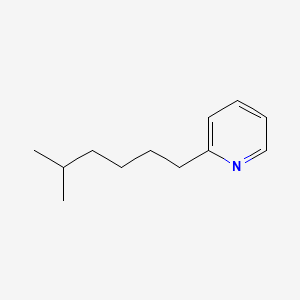

2-(5-Methylhexyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94278-29-2 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-(5-methylhexyl)pyridine |

InChI |

InChI=1S/C12H19N/c1-11(2)7-3-4-8-12-9-5-6-10-13-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |

InChI Key |

WXZQNHOHMPCZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC1=CC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Methylhexyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methylhexyl)pyridine. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of pyridine chemistry to offer a predictive yet thorough resource.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₂H₁₉N | - |

| Molecular Weight | 177.29 g/mol | - |

| Boiling Point | ~250-260 °C | Estimated based on the boiling point of 5-hexyl-2-methylpyridine (256.43 °C). |

| Density | ~0.9 g/mL | Estimated based on the density of similar alkylpyridines. |

| Solubility | Sparingly soluble in water | Predicted to have low water solubility due to the long alkyl chain, but miscible with common organic solvents. |

| logP (o/w) | ~4.2 | Estimated based on the logP of 5-hexyl-2-methylpyridine (4.255), indicating high lipophilicity. |

| CAS Number | Not assigned | A specific CAS number for this compound has not been found in the searched databases. |

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not available. The following are predicted spectroscopic characteristics based on the analysis of related structures such as 2-alkylpyridines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the 5-methylhexyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-6 | 8.4 - 8.6 | d | 1H |

| Pyridine H-3, H-4, H-5 | 7.0 - 7.6 | m | 3H |

| Pyridine-CH₂- | 2.7 - 2.9 | t | 2H |

| -CH₂- chain | 1.2 - 1.8 | m | 6H |

| -CH(CH₃)- | 1.5 - 1.7 | m | 1H |

| Terminal -CH₃ | 0.8 - 0.9 | d | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the pyridine ring carbons and the alkyl chain carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 160 - 163 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 135 - 137 |

| Pyridine C-3, C-5 | 120 - 124 |

| Pyridine-CH₂- | 38 - 42 |

| -CH₂- chain | 22 - 39 |

| -CH(CH₃)- | 38 - 40 |

| Terminal -CH₃ | 22 - 23 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the pyridine ring and the C-H bonds of the alkyl chain.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| C=N stretch (Pyridine) | 1590 - 1610 | Medium-Strong |

| C=C stretch (Pyridine) | 1430 - 1580 | Medium-Strong |

| C-H bend (Alkyl) | 1370 - 1470 | Medium |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an alkylpyridine.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Notes |

| 177 | [M]⁺ | Molecular ion |

| 162 | [M - CH₃]⁺ | Loss of a methyl group |

| 93 | [C₅H₄NCH₂]⁺ | Alpha-cleavage, a common fragmentation for 2-alkylpyridines |

| 92 | [C₅H₄N-CH]⁺ | Further fragmentation |

Synthesis and Reactivity

Proposed Synthetic Route

A common and effective method for the synthesis of 2-alkylpyridines is the reaction of a 2-halopyridine with a suitable organometallic reagent, such as a Grignard reagent, in a cross-coupling reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

1-Bromo-4-methylpentane

-

Anhydrous diethyl ether (Et₂O)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-methylpentane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed to form 5-methylhexylmagnesium bromide.

-

Cross-Coupling Reaction: To a separate flask containing a solution of 2-bromopyridine and a palladium or nickel catalyst in anhydrous toluene, the freshly prepared Grignard reagent is added slowly at room temperature under a nitrogen atmosphere.

-

Reaction Work-up: The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactivity

The reactivity of this compound is primarily governed by the pyridine ring.

-

Basicity: The nitrogen atom possesses a lone pair of electrons, making the molecule a weak base. It can react with acids to form pyridinium salts.

-

Nucleophilic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.

-

Oxidation: The nitrogen atom can be oxidized to form an N-oxide.

-

Reactions of the Alkyl Side Chain: The alkyl group can undergo free-radical substitution reactions under appropriate conditions.

Potential Biological Activity

While no specific biological data for this compound has been reported, studies on other alkyl-substituted pyridines suggest potential antimicrobial and cytotoxic activities. The long alkyl chain increases the lipophilicity of the molecule, which may facilitate its interaction with biological membranes.

Antimicrobial Activity

Alkylpyridines have been shown to exhibit activity against various bacterial strains.[1][2] The mechanism of action is often associated with the disruption of the bacterial cell membrane.[1]

Caption: Proposed mechanism of antimicrobial activity.

Cytotoxicity

Some substituted pyridines have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The specific mechanisms and selectivity of these effects would require further investigation for this compound.

Conclusion

This compound is a substituted pyridine with predicted chemical and physical properties that align with other 2-alkylpyridines. While experimental data for this specific molecule is scarce, this guide provides a robust, predictive framework for its synthesis, reactivity, and potential biological activities based on established chemical principles and data from analogous compounds. Further experimental validation is necessary to confirm these predicted properties and to fully elucidate its potential applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 2-(5-Methylhexyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-(5-methylhexyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details two primary synthetic strategies, including experimental protocols, and the necessary preparation of a key precursor. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized using DOT language diagrams.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two principal methods common in the formation of 2-alkylpyridines:

-

Cross-Coupling Reaction: A modern and versatile approach involving the nickel-catalyzed cross-electrophile coupling of a 2-halopyridine with an alkyl halide. This method offers good functional group tolerance.

-

Deprotonation and Alkylation of 2-Picoline: A classical and cost-effective method that involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by nucleophilic substitution with an appropriate alkyl halide.

Both strategies require the precursor 5-methylhexyl bromide , which can be synthesized from the commercially available 5-methyl-1-hexanol .

Synthesis of the Precursor: 5-Methylhexyl Bromide

The synthesis of the key alkylating agent, 5-methylhexyl bromide, is a prerequisite for both proposed routes to this compound.

Reaction Scheme

Caption: Synthesis of 5-methylhexyl bromide from 5-methyl-1-hexanol.

Experimental Protocol

Materials:

-

5-Methyl-1-hexanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 5-methyl-1-hexanol (1.0 eq) in diethyl ether at 0 °C under an inert atmosphere, add a catalytic amount of pyridine.

-

Slowly add phosphorus tribromide (0.33 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-methylhexyl bromide.

Quantitative Data

| Compound | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| 5-Methylhexyl bromide | 5-Methyl-1-hexanol | Phosphorus tribromide | Diethyl ether | 3 hours | 0 °C to reflux | ~85-95 |

Synthesis of this compound

Method 1: Nickel-Catalyzed Cross-Electrophile Coupling

This contemporary method provides a direct coupling of two electrophilic partners.[1]

Caption: Workflow for the Ni-catalyzed synthesis of this compound.

Materials:

-

2-Chloropyridine

-

5-Methylhexyl bromide

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

-

Bathophenanthroline

-

Manganese powder (activated)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Silica gel for column chromatography

Procedure: [1]

-

In a glovebox, to a vial, add NiBr₂·3H₂O (5 mol%), bathophenanthroline (5 mol%), and activated manganese powder (2.0 eq).

-

Add DMF, followed by 2-chloropyridine (1.0 eq) and 5-methylhexyl bromide (1.1 eq).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 60 °C for 12-16 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

| Product | Starting Materials | Catalyst System | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | 2-Chloropyridine, 5-Methylhexyl bromide | NiBr₂·3H₂O, Bathophenanthroline, Mn | DMF | 12-16 hours | 60 °C | 60-75 |

Method 2: Deprotonation and Alkylation of 2-Picoline

This classical approach is often favored for its simplicity and the low cost of the starting materials.

Caption: Logical steps in the synthesis via deprotonation and alkylation.

Materials:

-

2-Picoline (2-methylpyridine)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

5-Methylhexyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add a solution of 5-methylhexyl bromide (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

| Product | Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound | 2-Picoline, 5-Methylhexyl bromide | n-BuLi or LDA | THF | ~12 hours | -78 °C to rt | 50-70 |

Conclusion

Both the nickel-catalyzed cross-electrophile coupling and the deprotonation-alkylation of 2-picoline represent effective strategies for the synthesis of this compound. The choice of method may be dictated by factors such as the availability of starting materials and catalysts, desired functional group tolerance, and scalability. The cross-coupling approach offers a more modern and potentially milder route, while the classical alkylation method is often more economical. Both syntheses are contingent on the prior preparation of 5-methylhexyl bromide from its corresponding alcohol. The detailed protocols and comparative data herein provide a solid foundation for the successful synthesis of this target molecule in a research and development setting.

References

Navigating the Landscape of 2-Alkylpyridines: A Technical Guide for Researchers

A comprehensive exploration of the synthesis, properties, and potential applications of 2-alkylpyridines, with a focus on the structural motif of 2-(5-Methylhexyl)pyridine.

For Immediate Release

Pyridine and its derivatives are integral to numerous FDA-approved drugs and play a crucial role in medicinal chemistry.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them valuable pharmacophores.[2] The addition of alkyl substituents, such as a 5-methylhexyl group at the 2-position, can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity.

Physicochemical Properties: Insights from a Structural Isomer

Due to the absence of specific experimental data for this compound, we present the known physicochemical properties of its structural isomer, 5-hexyl-2-methylpyridine (CAS Number: 710-40-7) , to offer a comparative baseline. It is crucial to note that while these compounds share the same molecular formula, their structural differences will result in distinct physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C12H19N | The Good Scents Company[3] |

| Molecular Weight | 177.29 g/mol | The Good Scents Company[3] |

| Boiling Point | 256.43 °C (estimated) | The Good Scents Company |

| Flash Point | 215.00 °F (101.80 °C) (estimated) | The Good Scents Company |

| Vapor Pressure | 0.025000 mmHg @ 25.00 °C (estimated) | The Good Scents Company |

| logP (o/w) | 4.255 (estimated) | The Good Scents Company |

| Water Solubility | 216.4 mg/L @ 25 °C (estimated) | The Good Scents Company |

Note: The data presented in this table is for 5-hexyl-2-methylpyridine and should be considered as an approximation for this compound.

Synthetic Pathways to 2-Alkylpyridines

The synthesis of 2-alkylpyridines can be approached through several established methodologies. These strategies often involve the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself.

General Synthetic Strategies:

-

Cross-Coupling Reactions: A prevalent method for introducing alkyl groups onto the pyridine ring involves transition-metal-catalyzed cross-coupling reactions.[4] For instance, 2-halopyridines can react with alkyl Grignard reagents or other organometallic species in the presence of a suitable catalyst (e.g., palladium, nickel, or iron) to yield 2-alkylpyridines.[4][5]

-

Addition of Grignard Reagents to Pyridine N-oxides: Another effective method involves the addition of Grignard reagents to pyridine N-oxides. This reaction, followed by a subsequent treatment, can afford 2-substituted pyridines in good yields.[5]

-

Enantioselective Synthesis: For applications requiring specific stereochemistry, methods for the enantioselective synthesis of 2-alkylpyridines have been developed. These often utilize chiral lithium amides as auxiliaries to control the stereochemical outcome of the alkylation.[1][6]

Hypothetical Synthesis of this compound: An Experimental Workflow

A plausible and commonly employed method for the synthesis of this compound would be a Grignard reaction. The following diagram illustrates a generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on common laboratory practices for Grignard reactions.

Materials:

-

1-bromo-5-methylhexane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromopyridine

-

Palladium or Nickel catalyst (e.g., Pd(PPh3)4)

-

Anhydrous solvent (e.g., THF)

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-5-methylhexane in anhydrous diethyl ether to the magnesium turnings.

-

Maintain a gentle reflux until the magnesium has been consumed. The resulting solution is the Grignard reagent, 5-methylhexylmagnesium bromide.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-bromopyridine and the palladium or nickel catalyst in an anhydrous solvent such as THF.

-

Cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the solution of 2-bromopyridine.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Applications in Drug Development

Pyridine derivatives are a staple in medicinal chemistry, appearing in a wide array of therapeutic agents.[7][8] The pyridine ring can act as a bioisostere for a phenyl group, offering improved solubility and metabolic properties.[2] The introduction of an alkyl chain, such as a 5-methylhexyl group, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

While no specific biological activities or signaling pathway involvements for this compound have been reported, the general class of 2-alkylpyridines has been explored for various therapeutic applications. The structural motif could be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. 5-hexyl-2-methyl pyridine, 710-40-7 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(5-Methylhexyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-(5-Methylhexyl)pyridine. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and draws comparisons with structurally similar molecules.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. The pyridine ring, a heterocyclic aromatic compound, is substituted at the 2-position with a 5-methylhexyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Canonical SMILES | CC(C)CCCCc1ccccn1 |

| InChI Key | InChI=1S/C12H19N/c1-11(2)8-6-4-7-12-9-5-3-10-13-12/h3,5,9-11H,4,6-8H2,1-2H3 |

Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure and data from analogous compounds like 5-hexyl-2-methylpyridine.[1][2][3] The presence of the alkyl chain makes the molecule largely nonpolar, suggesting low solubility in water and good solubility in organic solvents.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Boiling Point | ~250-260 °C | Estimated based on isomers and related alkylpyridines.[3] |

| logP (Octanol/Water) | ~4.0-4.5 | Indicative of high lipophilicity.[3] |

| Water Solubility | Low | Expected due to the long alkyl chain.[3] |

| Appearance | Colorless to pale yellow liquid | Typical for alkylpyridines.[4][5] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the alkylation of pyridine rings. A common strategy involves the reaction of a pyridine derivative with an appropriate alkylating agent.

A plausible synthetic route involves the reaction of 2-halopyridine with a Grignard reagent derived from 1-bromo-5-methylhexane. This approach is a standard method for forming carbon-carbon bonds at the 2-position of the pyridine ring.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Slowly add a solution of 1-bromo-5-methylhexane in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction.

-

The reaction mixture is typically stirred until the magnesium is consumed, forming (5-methylhexyl)magnesium bromide.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-bromopyridine or 2-chloropyridine in an anhydrous solvent like THF.

-

Cool the solution of the pyridine halide to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the prepared Grignard reagent to the solution of the pyridine halide.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of an aqueous solution of a mild acid (e.g., ammonium chloride).

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Logical Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm).- Protons of the methylhexyl chain, with characteristic splitting patterns. The two methyl groups on the hexyl chain would appear as a doublet. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 120-160 ppm).- Aliphatic carbons of the methylhexyl chain (δ 10-40 ppm). |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (177.29).- Fragmentation patterns characteristic of an alkylpyridine, including loss of alkyl fragments. |

| IR Spec. | - C-H stretching from the aromatic pyridine ring (~3000-3100 cm⁻¹).- C-H stretching from the aliphatic alkyl chain (~2850-2960 cm⁻¹).- C=C and C=N stretching from the pyridine ring (~1400-1600 cm⁻¹). |

Potential Applications and Biological Activity

Pyridine and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[6][7] They can act as key scaffolds in drugs and can engage in various biological interactions.[7][8]

The lipophilic nature imparted by the 5-methylhexyl side chain in this compound suggests potential for good membrane permeability, a desirable trait for drug candidates targeting intracellular components. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in drug-receptor binding.

Potential areas of application for novel pyridine derivatives like this compound include:

-

Antimicrobial and Antiviral Agents: Pyridine derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[9]

-

Central Nervous System (CNS) Active Agents: The pyridine scaffold is present in many drugs that act on the CNS.[7]

-

Agrochemicals: Many pesticides and herbicides are based on the pyridine structure.[5]

Further research and biological screening are necessary to determine the specific activities and potential therapeutic applications of this compound.

Signaling Pathway Hypothesis

Caption: Hypothetical interaction of a pyridine derivative with a biological target.

Conclusion

This compound is a pyridine derivative with potential for further investigation in various scientific fields, particularly in drug discovery and materials science. This guide provides a foundational understanding of its structure, estimated properties, and potential synthesis routes. Experimental validation of the data presented herein is essential for advancing the study of this compound.

References

- 1. Pyridine, 5-hexyl-2-methyl- (CAS 710-40-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 5-Hexyl-2-methyl pyridine | C12H19N | CID 522401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-hexyl-2-methyl pyridine, 710-40-7 [thegoodscentscompany.com]

- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. lifechempharma.com [lifechempharma.com]

- 6. rjptonline.org [rjptonline.org]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-(5-Methylhexyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the organic compound 2-(5-Methylhexyl)pyridine. Due to its molecular structure, which features a polar pyridine head and a nonpolar alkyl tail, its solubility characteristics are critical for applications in chemical synthesis, materials science, and pharmaceutical development. This document compiles available data and outlines the standard methodologies for its empirical determination.

Solubility Data

As of this review, specific experimental quantitative solubility data for this compound in various solvents has not been identified in publicly accessible literature. The lack of data underscores the niche character of this particular substituted pyridine.

However, to provide a baseline for researchers, calculated solubility data for a closely related structural isomer, 5-hexyl-2-methylpyridine , is presented below. It is crucial to note that this data is estimated or calculated , not experimentally verified, and pertains to an isomer. It should be used as a preliminary reference with caution.

Table 1: Calculated Physicochemical Properties of 5-hexyl-2-methylpyridine (Isomer)

| Property | Value | Source |

|---|---|---|

| Water Solubility (estimated) | 216.4 mg/L (at 25 °C) | The Good Scents Company[1] |

| Log10 of Water Solubility (log10WS, calculated) | -4.19 mol/L | Cheméo[2] |

| Octanol/Water Partition Coefficient (logP o/w, estimated) | 4.255 | The Good Scents Company[1] |

| Octanol/Water Partition Coefficient (logP oct/wat, calculated) | 3.513 | Cheméo[2] |

-

Note: The significant nonpolar alkyl chain (a C7 isomer) suggests that this compound will exhibit poor aqueous solubility and be more soluble in organic solvents. The parent compound, pyridine, is miscible with water[3][4][5].

Experimental Protocols for Solubility Determination

To generate precise solubility data for this compound, standardized experimental protocols are required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended for its reliability.[6][7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to reach equilibrium.

Materials and Apparatus:

-

This compound (solute) of high purity

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Constant temperature bath or shaker capable of maintaining temperature within ± 0.5 °C[8]

-

Glass flasks or vials with airtight seals

-

Filtration or centrifugation equipment (e.g., 0.22 µm syringe filters, centrifuge)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, GC)

Detailed Methodology (Shake-Flask Method):

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a flask. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been achieved.[6]

-

Equilibration: The flask is sealed to prevent solvent evaporation and placed in a constant temperature shaker bath. The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6][7]

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of excess solid. A sample of the supernatant is then carefully withdrawn. To ensure the complete removal of all undissolved particles, the sample is either centrifuged at high speed or filtered through a fine-pored membrane filter (e.g., 0.22 µm).[9]

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method.[9]

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method suitable for quantifying organic compounds.[7] A standard calibration curve must be prepared with known concentrations of the compound to ensure accurate measurement.

-

UV-Vis Spectrophotometry: A simpler and faster method, provided the compound has a suitable chromophore and does not suffer from interference from solvent components.[7][9] A calibration curve is also necessary.

-

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature. The experiment should be repeated multiple times to ensure reproducibility.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as a structured workflow, from initial preparation to final data analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. 5-hexyl-2-methyl pyridine, 710-40-7 [thegoodscentscompany.com]

- 2. Pyridine, 5-hexyl-2-methyl- (CAS 710-40-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(5-Methylhexyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 2-(5-Methylhexyl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, supported by established principles of spectroscopic interpretation and data from analogous structures. Detailed experimental protocols and workflow diagrams are also presented to aid in the practical application of these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of structurally related compounds, including pyridine, 2-alkylpyridines, and branched alkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-6 (Pyridine) |

| ~7.59 | td | 1H | H-4 (Pyridine) |

| ~7.10 | d | 1H | H-3 (Pyridine) |

| ~7.05 | t | 1H | H-5 (Pyridine) |

| ~2.78 | t | 2H | -CH₂- (α to Pyridine) |

| ~1.70 | m | 2H | -CH₂- (β to Pyridine) |

| ~1.52 | m | 1H | -CH- (C5 of hexyl) |

| ~1.25-1.35 | m | 4H | -CH₂- (C3, C4 of hexyl) |

| ~0.88 | d | 6H | -CH₃ (x2) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C-2 (Pyridine) |

| ~149.2 | C-6 (Pyridine) |

| ~136.5 | C-4 (Pyridine) |

| ~122.8 | C-5 (Pyridine) |

| ~121.0 | C-3 (Pyridine) |

| ~39.2 | -CH- (C5 of hexyl) |

| ~38.8 | -CH₂- (α to Pyridine) |

| ~31.5 | -CH₂- (C2 of hexyl) |

| ~29.5 | -CH₂- (C4 of hexyl) |

| ~28.0 | -CH₂- (C3 of hexyl) |

| ~22.6 | -CH₃ (x2) |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3010 | Medium-Weak | Aromatic C-H Stretch (Pyridine) |

| 2955-2850 | Strong | Aliphatic C-H Stretch (Alkyl chain) |

| 1590, 1570, 1475, 1435 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| 1465 | Medium | CH₂ Bending |

| 1385-1365 | Medium-Weak | CH₃ Bending (characteristic of iso-group) |

| 780-740 | Strong | C-H Out-of-plane Bending (Pyridine) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | Low | [M - CH₃]⁺ |

| 120 | High | [M - C₄H₉]⁺ (McLafferty rearrangement) |

| 106 | Moderate | [M - C₅H₁₁]⁺ |

| 93 | Very High | [Pyridine-CH₂]⁺ (Benzylic cleavage) |

| 78 | Moderate | [Pyridine]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide

A comprehensive review of the available scientific literature reveals a significant gap in the documented biological activity of the specific compound, 2-(5-Methylhexyl)pyridine. While the broader class of pyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, data pertaining to this particular molecule, including its mechanism of action, quantitative biological data, and specific signaling pathways, is not presently available in the public domain.

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, with numerous approved drugs and investigational compounds featuring this heterocyclic ring.[1][2] Pyridine derivatives are known to exhibit a vast array of biological activities, including but not limited to:

-

Central Nervous System (CNS) Effects: Certain thioalkyl derivatives of pyridine have demonstrated anticonvulsant, anxiolytic, and antidepressant properties in preclinical studies.[3]

-

Antiparasitic Activity: Pyridine-2,5-dicarboxylate esters have been identified as having promising activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively.[4]

-

Antimicrobial and Antiviral Properties: The pyridine nucleus is a common feature in compounds developed for their antibacterial and antifungal activities.[5][6]

-

Anticancer and Antimalarial Potential: Some 2-(1-adamantylthio)pyridine derivatives have shown potent activity against cancer cell lines and the malaria parasite.[1]

Given the absence of specific data for this compound, this guide cannot fulfill the request for detailed experimental protocols, quantitative data tables, or signaling pathway diagrams for this molecule.

We can, however, offer to produce a detailed technical guide on a closely related and well-characterized pyridine derivative for which there is a substantial body of public research. Such a guide would include:

-

A comprehensive overview of its known biological activities.

-

Structured tables summarizing quantitative data from various assays (e.g., IC50, EC50, MIC values).

-

Detailed descriptions of the experimental methodologies used to assess its biological effects.

-

Graphviz diagrams illustrating its mechanism of action and any elucidated signaling pathways.

Please specify a related pyridine compound of interest, or we can suggest a suitable candidate based on therapeutic area or structural similarity. This would allow us to provide a valuable and data-rich resource that aligns with the spirit of your original request.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(5-Methylhexyl)pyridine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-substituted pyridines with alkyl chains, such as 2-(5-Methylhexyl)pyridine, are of interest for their potential neurotropic activities, including anticonvulsant, anxiolytic, and neuroprotective effects. The lipophilic alkyl substituent at the 2-position is a key feature that can influence the pharmacokinetic and pharmacodynamic properties of these molecules, facilitating their passage across the blood-brain barrier and interaction with central nervous system targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its analogs. It is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics targeting neurological disorders.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for designing molecules with specific biological activities.[1] The introduction of an alkyl substituent at the 2-position of the pyridine ring can significantly impact the molecule's lipophilicity, a critical parameter for drugs targeting the central nervous system (CNS). The 5-methylhexyl group, in particular, provides a substantial lipophilic character that may enhance blood-brain barrier penetration.

Derivatives of 2-alkylpyridines are being explored for a variety of neurological conditions, with a significant focus on epilepsy. The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter receptors, such as GABA-A and AMPA receptors.[2][3] It is hypothesized that 2-alkylpyridine derivatives may exert their effects through similar pathways.

This guide will detail the synthetic approaches to this compound and its analogs, present hypothetical yet representative biological data, provide detailed experimental protocols for their evaluation, and illustrate potential mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through several established methods for 2-alkylation of pyridines. A common and effective approach involves the use of organometallic reagents.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

In-depth Technical Guide: 2-(5-Methylhexyl)pyridine - A Compound Awaiting Characterization

Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the mechanism of action, biological targets, or pharmacological properties of 2-(5-Methylhexyl)pyridine. This indicates that this particular substituted pyridine derivative has likely not been the subject of significant published research.

While the core request for an in-depth technical guide on this compound cannot be fulfilled due to the absence of data, this document aims to provide a foundational understanding of the pyridine scaffold, which is central to this molecule. This will offer researchers, scientists, and drug development professionals a framework for potential future investigations into the activity of this compound.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridine, a heterocyclic aromatic organic compound, is a fundamental building block in a vast array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug discovery.

The nitrogen atom in the pyridine ring imparts distinct characteristics:

-

Hydrogen Bonding: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets such as enzymes and receptors.

-

π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in proteins.

-

Dipole-Dipole Interactions: The electronegative nitrogen atom creates a dipole moment in the ring, enabling dipole-dipole interactions.

-

Coordination with Metal Ions: The nitrogen atom can coordinate with metal ions, which is relevant for metalloenzymes.

These properties have led to the incorporation of the pyridine motif in drugs across various therapeutic areas, including but not limited to:

-

Oncology: As kinase inhibitors.

-

Infectious Diseases: As antibacterial and antiviral agents.

-

Central Nervous System Disorders: As modulators of neurotransmitter receptors.

Hypothetical Considerations for this compound

The structure of this compound consists of a pyridine ring substituted at the 2-position with a 5-methylhexyl group. This aliphatic side chain introduces lipophilicity to the molecule, which could significantly influence its pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation:

-

Lipophilic Pockets: The 5-methylhexyl chain would likely favor binding to proteins with hydrophobic pockets.

-

Membrane Permeability: The increased lipophilicity might enhance the compound's ability to cross cellular membranes, potentially influencing its access to intracellular targets.

-

Metabolic Stability: The alkyl chain could be a site for metabolic modification by cytochrome P450 enzymes.

A Roadmap for Future Research: Elucidating the Mechanism of Action

Should this compound be identified as a bioactive compound, a systematic approach would be necessary to determine its mechanism of action. The following outlines a potential experimental workflow.

Experimental Workflow for Target Identification and Mechanism of Action Studies

Caption: A generalized workflow for identifying the biological target and elucidating the mechanism of action of a novel compound.

Detailed Methodologies for Key Experiments:

A comprehensive investigation would involve a suite of biochemical and cellular assays. Below are representative protocols that could be adapted for studying this compound.

1. Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Objective: To quantify the binding affinity and kinetics of the compound to a purified target protein.

-

Methodology:

-

Immobilize the purified target protein on a sensor chip (e.g., CM5).

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the compound solutions over the sensor surface and a reference surface.

-

Monitor the change in the refractive index, which is proportional to the mass bound to the surface.

-

Regenerate the sensor surface between injections.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).

-

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling:

-

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the binding interaction.

-

Methodology:

-

Load a solution of the purified target protein into the sample cell of the calorimeter.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).

-

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells:

-

Objective: To confirm target engagement of the compound in a cellular context.

-

Methodology:

-

Treat intact cells with either vehicle or this compound.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

-

A shift in the melting curve of the target protein in the presence of the compound indicates binding and stabilization.

-

Conclusion

While the current body of scientific literature does not provide specific details on the mechanism of action of this compound, its chemical structure, featuring a privileged pyridine scaffold and a lipophilic side chain, suggests potential for biological activity. The experimental methodologies and strategic workflow outlined above provide a clear and robust framework for future research endeavors. The elucidation of the pharmacological profile of this and other novel pyridine derivatives holds the potential to contribute to the development of new therapeutic agents. Further investigation is warranted to unlock the potential of this compound.

The Pyridine Core: A Technical Guide to the Discovery and Foundational Synthesis of a Pharmaceutical Mainstay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents one of the most ubiquitous structural motifs in the realms of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity for extensive functionalization have made it a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the historical discovery of pyridine and the seminal synthetic methodologies that enabled the creation of substituted pyridines, which became the foundation for numerous therapeutic agents. We will delve into the core reactions that defined pyridine chemistry, present detailed experimental protocols for these foundational syntheses, and examine the discovery and mechanisms of key pyridine-containing drugs that have had a profound impact on human health.

Early History and Discovery of the Pyridine Nucleus

Impure pyridine was likely generated by early alchemists through the destructive distillation of organic matter such as animal bones.[1] However, the first documented isolation and scientific description of pyridine is credited to the Scottish chemist Thomas Anderson in 1849.[1] Anderson obtained the compound by heating animal bones to high temperatures and, noting its flammability, named it pyridine from the Greek words πῦρ (pyr), meaning fire, and -idine, a suffix for aromatic bases.[1][2]

The true structure of pyridine as a nitrogen-containing analogue of benzene was proposed decades later by Wilhelm Körner (1869) and James Dewar (1871).[1][2] The first-ever synthesis of a heteroaromatic compound was achieved in 1876 when William Ramsay prepared pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][2] While a landmark achievement, this method was not practical for producing substituted derivatives. The era of functionalized pyridines truly began with the development of systematic, ring-forming reactions, the first and most notable of which was reported by Arthur Hantzsch in 1881.[3]

Seminal Synthetic Methodologies for Substituted Pyridines

The ability to construct the pyridine ring with specific substitution patterns was crucial for exploring its chemical and biological potential. Several "name reactions" from the late 19th and early 20th centuries form the bedrock of substituted pyridine synthesis.

The Hantzsch Dihydropyridine and Pyridine Synthesis (1881)

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch ester," which can then be oxidized to the corresponding aromatic pyridine derivative.[3][5] This reaction was not only pivotal for synthetic chemistry but also directly led to the discovery of the dihydropyridine class of calcium channel blockers.[4]

The reaction proceeds through the formation of two key intermediates: an enamine, formed from the condensation of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound, formed via a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester.[4][6] A subsequent Michael addition between these intermediates, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[6]

This protocol is adapted from classic procedures for the Hantzsch synthesis.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.5 mmol, 116 mg).[7]

-

Solvent Addition: Add ethanol (10-15 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from methanol or ethanol to yield the title compound as white crystals.[7]

The Chichibabin Amination Reaction (1914)

Discovered by Aleksei Chichibabin, this reaction is a direct method for the amination of pyridine and other nitrogen-containing heterocycles to produce 2-aminopyridine derivatives.[8][9] The reaction involves treating pyridine with sodium amide (NaNH₂) in an inert, aprotic solvent such as xylene, toluene, or N,N-dimethylaniline.[2][8][10]

The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring.[8] This addition forms a negatively charged σ-adduct (a Meisenheimer-type intermediate).[8] Aromaticity is restored by the elimination of a hydride ion (H⁻), which subsequently deprotonates the newly formed amino group, releasing hydrogen gas and forming the sodium salt of the aminopyridine.[8] An acidic workup then yields the final 2-aminopyridine product.[8]

This protocol is based on typical procedures for the Chichibabin reaction.

-

Reagent Preparation: In a flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry xylene. Add sodium amide (NaNH₂) in portions. Note: Sodium amide is highly reactive and must be handled with care under an inert atmosphere.[9][11]

-

Reactant Addition: Heat the suspension to reflux (~130-140°C). Slowly add a solution of pyridine in dry xylene to the refluxing mixture over several hours.[11]

-

Reaction: Continue to heat the mixture under reflux for 4-6 hours. The reaction progress is indicated by the evolution of hydrogen gas and the formation of a reddish color from the σ-adduct.[8]

-

Workup: Cool the reaction mixture to below 100°C and cautiously add water to quench the unreacted sodium amide. Separate the organic layer.

-

Isolation: The product is typically in the aqueous layer as a salt. Acidify the aqueous layer carefully with an acid like HCl, then make it basic with NaOH to precipitate the 2-aminopyridine.

-

Purification: Extract the 2-aminopyridine into an organic solvent like ether or chloroform. Dry the organic extracts and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

The Kröhnke Pyridine Synthesis (1961)

Developed by Fritz Kröhnke, this method provides a versatile route to highly functionalized, often poly-aryl, pyridines.[1][12] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[12] A key feature is that the pyridine used to form the salt acts as a reagent but is not incorporated into the final product.[1]

This modern, efficient protocol is a variation of the classic Kröhnke synthesis.

-

Reactant Mixture: In a reaction vessel, combine the appropriate acetophenone (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.1 mmol).

-

Catalyst and Conditions: Add a catalyst, such as cobalt-decorated magnetic nanoparticles (0.02 g, 1.6 mol%), and heat the solvent-free mixture under reflux in an air atmosphere for 1 hour.

-

Isolation: After completion (monitored by TLC), cool the mixture to room temperature and add ice-cold water.

-

Purification: The solid product that forms is collected by filtration, washed with cold water, and then with cold ethanol to afford the purified 2,4,6-triarylpyridine.

The Guareschi-Thorpe Condensation (1896)

First reported by Icilio Guareschi, this reaction synthesizes substituted 2-pyridones (2-hydroxypyridines).[13] The classic approach involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound (like acetoacetic ester) in the presence of ammonia.[13][14]

This protocol describes a modern, environmentally friendly version of the Guareschi-Thorpe reaction.

-

Reactant Mixture: In a reaction flask, stir a mixture of an alkyl cyanoacetate (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (1.5 mmol).[15]

-

Solvent and Heating: Add water (2 mL) as the solvent and heat the mixture at 80°C.[16]

-

Reaction: Continue heating and stirring for the time required for the reaction to complete (typically monitored by TLC). The product often precipitates directly from the aqueous solution.[15]

-

Isolation and Purification: After cooling the reaction mixture, the precipitated solid is collected by filtration, washed with water, and dried to yield the pure hydroxy-cyanopyridine product. This procedure often requires no further purification.[15]

Quantitative Analysis of Foundational Syntheses

The yields of these classical syntheses can vary widely based on the specific substrates and reaction conditions. Modern adaptations have often dramatically improved efficiency.

| Synthesis Method | Typical Product Type | Classical Yield Range | Modern High Yield | Citation(s) |

| Hantzsch Synthesis | 1,4-Dihydropyridines | 15% - 52% | >90% | [4][5] |

| Chichibabin Reaction | 2-Aminopyridines | ~70-80% (typical) | ~70-80% | [11] |

| Kröhnke Synthesis | 2,4,6-Trisubstituted Pyridines | Good to High | >90% | [12][17] |

| Guareschi-Thorpe | 2-Hydroxypyridines | Moderate | >90% | [15][18] |

The Rise of Substituted Pyridines in Therapeutics

The development of robust synthetic methods allowed chemists to create vast libraries of substituted pyridines, leading to the discovery of compounds with significant biological activity.

Nicotinic Acid (Niacin, Vitamin B3)

Nicotinic acid (pyridine-3-carboxylic acid) was first synthesized in 1867 by the oxidation of nicotine.[19] For decades, it was a chemical curiosity until Conrad Elvehjem discovered in 1937 that it was the "pellagra-preventing factor" and thus a vitamin.[19] Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in populations with corn-based diets.[17] This discovery led to the fortification of grain products with nicotinic acid, effectively eradicating the disease in many parts of the world.[19]

Industrially, nicotinic acid is produced by the ammoxidation of 3-methylpyridine (3-picoline) to nicotinonitrile, followed by hydrolysis.[19][20]

Isoniazid: The First Major Anti-Tuberculosis Drug

Isoniazid (INH), or isonicotinic acid hydrazide, was first synthesized in 1912, but its profound anti-tuberculosis activity was not discovered until the late 1940s and early 1950s.[18] Its discovery was a landmark in medicine, providing the first highly effective and specific oral treatment for tuberculosis.[21] Isoniazid remains a cornerstone of first-line tuberculosis therapy today.[21]

Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[22] The bacterial enzyme catalase-peroxidase, encoded by the katG gene, oxidizes INH to a reactive species, believed to be an isonicotinoyl radical.[22] This radical then covalently attaches to the cofactor NAD⁺ to form an INH-NADH adduct.[22] This adduct is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids—the unique, long-chain fatty acids that are critical components of the mycobacterial cell wall.[22][23] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

| Compound | Organism | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) | Citation(s) |

| Isoniazid | Mycobacterium tuberculosis | 0.02 - 0.06 µg/mL | >0.4 µg/mL to >4 µg/mL | [24][25][26] |

Dihydropyridine Calcium Channel Blockers

The Hantzsch synthesis provided direct access to 1,4-dihydropyridines. In 1972, Bayer scientists reported the potent vasodilatory effects of a 1,4-DHP derivative named nifedipine.[27] This discovery ushered in the era of calcium channel blockers (CCBs), a major class of drugs for treating hypertension and angina.[24][28]

Nifedipine and other dihydropyridine CCBs act by blocking L-type voltage-gated calcium channels, which are highly expressed in vascular smooth muscle and cardiac cells.[27] In smooth muscle, the influx of extracellular calcium through these channels upon membrane depolarization is the primary trigger for contraction.[29] By binding to the channel, nifedipine inhibits this calcium influx, leading to relaxation of the vascular smooth muscle (vasodilation).[27] This reduces peripheral vascular resistance, thereby lowering blood pressure.[27] In coronary arteries, this vasodilation increases blood flow and oxygen supply to the heart, relieving angina.[27]

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. brainly.in [brainly.in]

- 11. m.youtube.com [m.youtube.com]

- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Guareschi-Thorpe Condensation [drugfuture.com]

- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]

- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]

- 26. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. go.drugbank.com [go.drugbank.com]

- 28. tandfonline.com [tandfonline.com]

- 29. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 2-(5-Methylhexyl)pyridine

Disclaimer: No specific safety and toxicological data for 2-(5-Methylhexyl)pyridine has been found in publicly available literature or safety data sheets. The following guide is based on data from structurally similar compounds, primarily 2-hexylpyridine, and general knowledge of alkylated pyridines. This information should be used as a preliminary guide only. A comprehensive risk assessment should be conducted before handling this compound, and it should be treated as potentially hazardous.

Introduction

This compound is a substituted pyridine derivative. Due to the lack of specific safety data, a precautionary approach is essential when handling this compound. This guide provides an overview of potential hazards, recommended handling procedures, and emergency protocols based on data from analogous chemical structures. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle this or similar novel compounds.

Hazard Identification and Classification

Based on the GHS classification of the structural analog 2-hexylpyridine, this compound should be treated as a substance with the following potential hazards:

-

Combustible Liquid: May release flammable vapors when heated.

-

Harmful if Swallowed: May cause significant health issues if ingested.

-

Skin Irritant: May cause irritation upon contact with the skin.

-

Eye Irritant: May cause serious eye irritation.

-

Respiratory Irritant: Vapors or mists may cause respiratory tract irritation.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2-hexylpyridine as a surrogate for this compound.

| Property | Value (for 2-hexylpyridine) | Reference |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Unpleasant, pyridine-like | [2] |

| Boiling Point | Not available | |

| Flash Point | Combustible liquid | [3] |

| Density | Not available | |

| Solubility | Not available |

Toxicological Data

Limited toxicological data is available for alkylated pyridines. The acute oral toxicity of a mixture of pyridine alkyl derivatives in rats was found to have an LD50 of 2500 mg/kg bw.[4] For 2-hexylpyridine, it is classified as harmful if swallowed.[1][3] Alkylated pyridines can cause moderate skin irritation.[4]

| Exposure Route | Hazard Classification (for 2-hexylpyridine) | Key Findings and Remarks | Reference |

| Oral | Harmful if swallowed | The median lethal dose (LD50) in rats for a mixture of pyridine alkyl derivatives was reported to be 2500 mg/kg bw. | [3][4] |

| Dermal | Skin Irritant | Alkylated pyridines have been shown to cause moderate skin irritation in animal studies. | [4] |

| Inhalation | May cause respiratory irritation | Vapors may be irritating to the respiratory system. | [5] |

| Eye | Causes serious eye irritation | Expected to be an eye irritant based on the properties of similar compounds. | [5] |

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines a general protocol for assessing the acute oral toxicity of a novel compound, based on OECD Guideline 423.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

-

Animals: Typically, rats of a standard laboratory strain are used. A small number of animals (usually 3) of a single sex are used in each step.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum.

-

Dose Levels: Dosing is initiated at a level selected from a series of fixed doses (5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on any existing information on the substance's toxicity.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

Safety and Handling

Given the unknown properties of this compound, stringent safety precautions are mandatory.

6.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

6.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Use chemically resistant gloves (e.g., nitrile).

-

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

6.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.[3]

6.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency Procedures

7.1. First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

7.2. Spill and Leak Procedures

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]

-

Ventilate the area and wash the spill site after material pickup is complete.

7.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

-